

4-Oxo-4-(pyridin-2-ylamino)butanoic acid

chemical properties and structure

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Compound of Interest

Compound Name: 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

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An In-depth Technical Guide to 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Abstract: This document provides a comprehensive technical overview of **4-Oxo-4-(pyridin-2-ylamino)butanoic acid**, a heterocyclic compound featuring a pyridine core linked to a butanoic acid chain via an amide bond. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. It covers the compound's chemical structure, physicochemical properties, spectral characteristics, and detailed experimental protocols for its synthesis.

Chemical Structure and Identifiers

4-Oxo-4-(pyridin-2-ylamino)butanoic acid is classified as an amide, a carboxylic acid, and a pyridine derivative. The core structure consists of a succinic acid monoamide derived from the reaction of 2-aminopyridine and succinic anhydride. This structure provides multiple functional groups for further chemical modification, making it a valuable synthon for generating more complex heterocyclic compounds.

Table 1: Chemical Identifiers for **4-Oxo-4-(pyridin-2-ylamino)butanoic acid**

Identifier	Value
IUPAC Name	4-Oxo-4-(pyridin-2-ylamino)butanoic acid
CAS Number	62134-49-0
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃
Molecular Weight	194.19 g/mol
Canonical SMILES	<chem>C1=CC=NC(=C1)NC(=O)CCC(=O)O</chem>

| InChI Key | CRCDHMGBWOILNF-UHFFFAOYSA-N |

Physicochemical and Safety Data

The compound exists as a solid at room temperature. While extensive experimental data is not publicly available, the following table summarizes its known properties and relevant safety information.

Table 2: Physicochemical Properties and Safety Information

Property	Value
Physical State	Solid
Solubility	Low solubility in water; soluble in organic solvents like ethanol and DMSO. ^[1]
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention) |

Spectral Analysis (Theoretical)

Detailed spectral data for this specific compound is not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted.

- **^1H NMR Spectroscopy:** The spectrum would feature signals for the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). Two methylene groups ($-\text{CH}_2-$) from the butanoic acid chain would appear as distinct triplets around δ 2.5-3.0 ppm. The amide proton (N-H) would likely appear as a broad singlet downfield, while the carboxylic acid proton (O-H) would be a very broad singlet, also significantly downfield (δ 10-12 ppm).
- **^{13}C NMR Spectroscopy:** The spectrum would show nine distinct carbon signals. Two carbonyl carbons (amide and carboxylic acid) are expected in the δ 170-180 ppm range. Five signals would correspond to the sp^2 -hybridized carbons of the pyridine ring, and two signals would represent the sp^3 -hybridized methylene carbons.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a very broad absorption from $2500\text{-}3300\text{ cm}^{-1}$ due to the O-H stretch of the hydrogen-bonded carboxylic acid. The N-H stretch of the secondary amide would appear around 3300 cm^{-1} . Two distinct C=O stretching bands would be visible: the carboxylic acid carbonyl around 1710 cm^{-1} and the amide I band around $1650\text{-}1680\text{ cm}^{-1}$.

Experimental Protocols

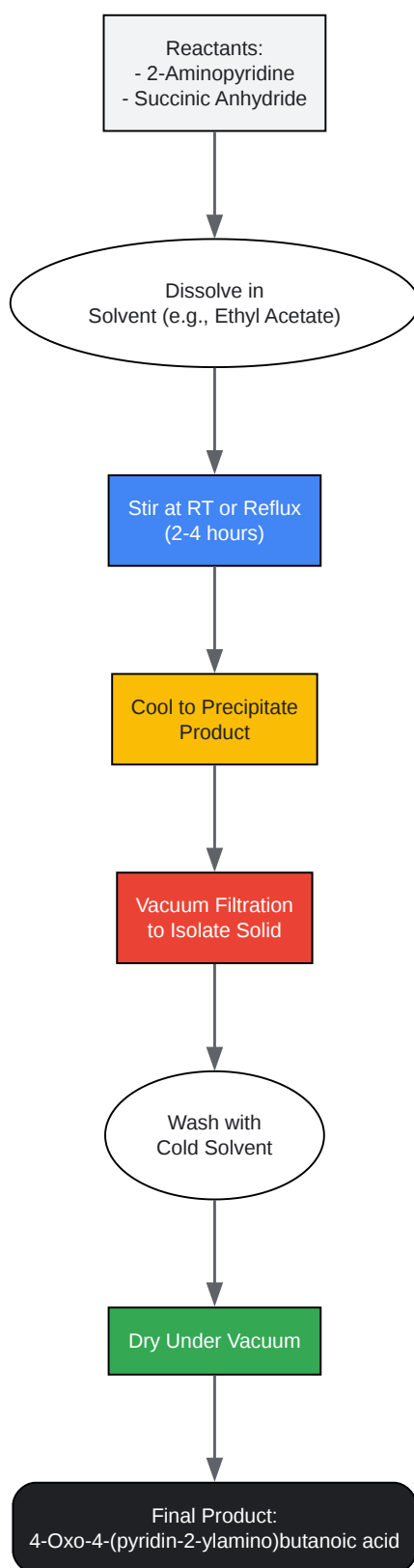
4.1 Synthesis of **4-Oxo-4-(pyridin-2-ylamino)butanoic acid**

The primary synthetic route to this compound is the acylation of 2-aminopyridine with succinic anhydride.^[2] This reaction involves the nucleophilic attack of the exocyclic amino group of the pyridine onto one of the carbonyl carbons of the anhydride, leading to a ring-opening that forms the final amic acid product.

Detailed Methodology:

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one molar equivalent of succinic anhydride in a suitable solvent such as ethyl acetate or chloroform.
- **Reaction Initiation:** To the stirred solution, add one molar equivalent of 2-aminopyridine. The addition can be done portion-wise or as a solution in the same solvent.

- **Reaction Conditions:** The reaction is typically exothermic and can proceed at room temperature.^[3] For less reactive substrates or to ensure complete conversion, the mixture can be heated to reflux (approximately 50-70 °C) and stirred for 2-4 hours.
- **Product Isolation:** Upon completion, the product often precipitates from the reaction mixture, especially upon cooling. The solid product is collected by vacuum filtration.
- **Purification:** The collected solid is washed with a small amount of cold solvent (e.g., diethyl ether or chloroform) to remove any unreacted starting materials.^[3]^[4] If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water). The final product should be dried under vacuum.
- **Analysis:** The purity and identity of the final compound can be confirmed using standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.



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Caption: Synthesis workflow for **4-Oxo-4-(pyridin-2-ylamino)butanoic acid**.

Biological and Chemical Applications

5.1 Chemical Synthesis

The primary application of **4-Oxo-4-(pyridin-2-ylamino)butanoic acid** is as a chemical building block or synthon. Its bifunctional nature, possessing both a nucleophilic pyridine ring and a carboxylic acid, allows for a wide range of subsequent chemical transformations. It can be used to synthesize more complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The carboxylic acid moiety can be converted into esters, amides, or other derivatives, while the pyridine ring can undergo various substitution reactions.

5.2 Biological Activity

While detailed mechanistic studies are limited, the compound, also known as N-Pyridin-2-yl-succinamic Acid, has been reported for its utility in promoting plant growth.[5] Derivatives of similar butanoic acids have been investigated for a range of biological activities, including acting as S1P₁ receptor agonists for potential use in treating autoimmune diseases and possessing anti-inflammatory properties.[6][7] These findings suggest that the 4-oxo-4-(arylamino)butanoic acid scaffold is a promising area for drug discovery and development.

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